4-nitro-1-propyl-1H-pyrazole
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Overview
Description
The compound 4-nitro-1-propyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their various applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the reaction of electron-deficient N-arylhydrazones with nitroolefins, as described in the regioselective synthesis protocols . Although the specific synthesis of 4-nitro-1-propyl-1H-pyrazole is not detailed in the provided papers, similar compounds have been synthesized under mild reaction conditions with high yields, indicating that the synthesis of the compound could potentially be achieved through analogous methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For instance, the molecular geometry, vibrational frequencies, and chemical shift values of related pyrazole compounds have been calculated and compared with experimental data, confirming the structures . These studies provide a basis for understanding the molecular structure of 4-nitro-1-propyl-1H-pyrazole, which would likely exhibit similar characteristics.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including nitration, which introduces nitro groups to the aromatic ring, thereby increasing the compound's reactivity. The nitropyrazoles bearing a trinitromethyl moiety at the nitrogen atom of the heterocycle have been synthesized, indicating that nitration is a viable pathway for modifying pyrazole compounds . This suggests that 4-nitro-1-propyl-1H-pyrazole could also participate in further chemical reactions, potentially leading to the formation of highly energetic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their density, thermal stability, and impact sensitivity, can be significant, especially for energetic materials. For example, nitropyrazoles have been characterized by their high density and promising energetic performance, comparable to known explosives . The presence of a nitro group in 4-nitro-1-propyl-1H-pyrazole would likely contribute to similar energetic properties. Additionally, the electronic properties, such as HOMO and LUMO energies, can be calculated to predict the reactivity and stability of the compound .
Scientific Research Applications
Crystallography
- Field : Crystallography
- Application : The compound “1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid” is studied for its crystal structure .
- Method : The compound was synthesized by adding 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a stirred solution of concentrated nitric and sulfuric acids. The reaction was heated at 100°C for 16 hours. The reaction solution was then poured into ice water, and the solid precipitate was collected by vacuum filtration and crystallized from acetone .
- Results : The crystal structure of the compound was determined. The crystal is monoclinic, with a volume of 1047.6 ų. The crystallographic data and atomic coordinates were reported .
Medicinal Chemistry and Drug Discovery
- Field : Medicinal Chemistry and Drug Discovery
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media. They have many pharmacological functions .
Safety And Hazards
Future Directions
The future directions for research on 4-nitro-1-propyl-1H-pyrazole and other pyrazole derivatives include the development of potential candidates for castable explosives, the exploration of novel insensitive high energy materials, and the search for low-cost synthesis strategies . There is also interest in finding new and improved applications for these compounds .
properties
IUPAC Name |
4-nitro-1-propylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCUMCWMHCBXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1-propyl-1H-pyrazole |
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